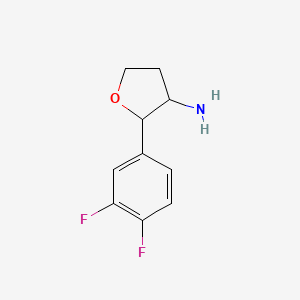

2-(3,4-Difluorophenyl)oxolan-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11F2NO |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

2-(3,4-difluorophenyl)oxolan-3-amine |

InChI |

InChI=1S/C10H11F2NO/c11-7-2-1-6(5-8(7)12)10-9(13)3-4-14-10/h1-2,5,9-10H,3-4,13H2 |

InChI Key |

HZGZIFLIEJLQJI-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(C1N)C2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 3,4 Difluorophenyl Oxolan 3 Amine and Analogues

Strategies for Oxolane Ring Construction

The tetrahydrofuran (B95107) core is a prevalent motif in a vast array of biologically active natural products. nih.gov Consequently, a multitude of synthetic methods for the stereoselective construction of substituted tetrahydrofurans have been developed. nih.gov These strategies often rely on cyclization reactions, which can be tailored to achieve high levels of stereo- and enantioselectivity.

Intramolecular cyclization is a cornerstone of tetrahydrofuran synthesis. One common approach involves the intramolecular SN2 reaction of a hydroxyl nucleophile with a tethered leaving group, such as a halide or sulfonate. nih.gov Oxidative cyclization of γ-hydroxy alkenes and polyenes also represents a powerful method for constructing the tetrahydrofuran ring. nih.gov For instance, palladium-catalyzed oxidative cyclization of alkenols can provide a direct route to cyclic ethers. nih.gov A notable example is the Pd(OAc)₂/Cu(OAc)₂-mediated oxidative cyclization of an alkenediol, which yields a 1,1,4-trisubstituted tetrahydrofuran. nih.gov

Another effective strategy is the oxonium-Prins cyclization, where the intramolecular addition of an alkene to a pendent oxonium ion leads to the formation of the tetrahydrofuran ring. imperial.ac.uk This method has been successfully applied to the stereocontrolled synthesis of 2,3-disubstituted tetrahydrofurans. imperial.ac.uk The reaction of γ,δ-unsaturated oxonium ions, generated from the condensation of aldehydes and homoallylic alcohols, can proceed via different pathways, including trapping of the resulting carbocation by various nucleophiles. imperial.ac.uk

Radical cyclizations also offer a versatile entry to tetrahydrofuran derivatives. These reactions can be initiated from various precursors and often proceed with high regio- and stereoselectivity.

Achieving stereocontrol in the synthesis of polysubstituted oxolanes is crucial for their application in drug discovery. Numerous stereo- and enantioselective methods have been developed to address this challenge.

Lewis acid-catalyzed cycloadditions of donor-acceptor cyclopropanes with aldehydes provide a one-step synthesis of 2,5-disubstituted tetrahydrofurans with high cis-diastereoselectivity. chemistryviews.org For example, using Sn(OTf)₂ as a catalyst, cyclopropanes bearing an aryl donor group react with various aldehydes to furnish tetrahydrofurans in excellent yields. chemistryviews.org

Asymmetric desymmetrization of meso-oxetanes has emerged as a powerful strategy for the enantioselective synthesis of chiral tetrahydrofuran derivatives. nsf.gov Chiral Brønsted acids can catalyze the intramolecular opening of oxetanes by a tethered nucleophile to generate all-carbon quaternary stereocenters with high enantioselectivity. nsf.gov

Furthermore, sequential one-pot reactions combining a Cu-catalyzed asymmetric Henry reaction with an iodocyclization of γ,δ-unsaturated alcohols have been shown to produce 2,5-polysubstituted tetrahydrofurans with excellent enantioselectivities (up to 97% ee). chemistryviews.org The resulting products can be further transformed into chiral amines. chemistryviews.org

| Method | Key Features | Stereoselectivity | Reference(s) |

| Intramolecular SN2 Cyclization | Use of a hydroxyl nucleophile and a tethered leaving group. | Dependent on substrate stereochemistry. | nih.gov |

| Oxidative Cyclization | Palladium-catalyzed reaction of γ-hydroxy alkenes. | Can achieve moderate diastereoselectivity. | nih.govnih.gov |

| Oxonium-Prins Cyclization | Intramolecular addition of an alkene to an oxonium ion. | Can be highly stereoselective for 2,3-disubstituted THFs. | imperial.ac.uk |

| Lewis Acid-Catalyzed Cycloaddition | Reaction of donor-acceptor cyclopropanes and aldehydes. | High cis-diastereoselectivity for 2,5-disubstituted THFs. | chemistryviews.org |

| Asymmetric Desymmetrization | Catalytic opening of meso-oxetanes. | Excellent enantioselectivity. | nsf.gov |

| Sequential Henry/Iodocyclization | One-pot reaction of γ,δ-unsaturated alcohols. | Up to 97% ee. | chemistryviews.org |

Incorporation of the 3,4-Difluorophenyl Moiety

The introduction of the 3,4-difluorophenyl group is a critical step in the synthesis of the target molecule. This can be achieved through various methods, with regioselectivity being a key consideration.

The regioselective introduction of the 3,4-difluorophenyl group can be accomplished by employing starting materials that already contain this moiety, which is then elaborated to form the oxolane ring. Alternatively, the difluorophenyl group can be introduced onto a pre-formed oxolane scaffold. Iridium-catalyzed C-H borylation of fluoroarenes offers a method to generate stable pinacol (B44631) boronate esters, which can then be used in subsequent cross-coupling reactions. organic-chemistry.org This approach allows for the regioselective functionalization of the fluoroarene.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds and is particularly well-suited for creating the aryl-oxolane linkage. organic-synthesis.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate. organic-synthesis.com

In the context of synthesizing 2-(3,4-Difluorophenyl)oxolan-3-amine, a key transformation would be the Suzuki-Miyaura coupling of 3,4-difluorophenylboronic acid with a suitable oxolane-based electrophile, such as a 2-halo-oxolane. The regioselectivity of the Suzuki-Miyaura reaction is generally high, with the coupling occurring at the position of the halogen or triflate on the oxolane ring. mdpi.com The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. organic-synthesis.com For instance, microwave-assisted Suzuki coupling has been shown to be a very efficient method for the synthesis of aryl-substituted heterocycles. mdpi.com

| Reaction | Reactants | Catalyst System | Key Features | Reference(s) |

| Suzuki-Miyaura Coupling | 3,4-Difluorophenylboronic acid and a 2-halo-oxolane | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | High regioselectivity, mild reaction conditions. | organic-synthesis.commdpi.com |

| C-H Borylation/Suzuki Coupling | 1,2-Difluorobenzene and a 2-halo-oxolane | Ir catalyst for borylation, then Pd catalyst for coupling | One-pot procedure, avoids handling of potentially unstable boronic acids. | organic-chemistry.org |

Stereoselective Amine Group Installation

The final key challenge in the synthesis of this compound is the stereoselective introduction of the amine group at the C-3 position of the oxolane ring, adjacent to the C-2 aryl substituent.

One common strategy for introducing an amine group is through the reduction of an oxime or the reductive amination of a ketone. The synthesis of a 2-(3,4-difluorophenyl)oxolan-3-one precursor would allow for subsequent diastereoselective reductive amination. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and the steric environment of the ketone.

Alternatively, the amine group can be introduced via nucleophilic substitution of a suitable leaving group at the C-3 position. For example, a hydroxyl group at C-3 can be converted to a good leaving group (e.g., tosylate or mesylate) and then displaced by an amine nucleophile, such as ammonia (B1221849) or a protected amine equivalent. The stereochemistry of this SN2 reaction would result in inversion of configuration at the C-3 center.

A ruthenium-catalyzed diastereoselective amination of racemic secondary alcohols with Ellman's chiral tert-butanesulfinamide offers a "hydrogen borrowing" strategy to form α-chiral tert-butanesulfinylamines with high diastereoselectivity (>95:5 dr for many examples). nih.gov This methodology could potentially be applied to a 2-(3,4-difluorophenyl)oxolan-3-ol precursor to install the amine group with stereocontrol.

Another approach involves the synthesis of β-enaminoketones derived from cyclic ketones, followed by their reduction to afford cis- and trans-3-aminocyclohexanols. researchgate.net A similar strategy could be envisioned for the oxolane system.

Asymmetric Amination Protocols for Chiral Amines

The synthesis of enantiomerically pure chiral amines is a cornerstone of pharmaceutical chemistry. nih.gov For a target like this compound, which contains stereocenters, asymmetric amination is crucial. Various protocols are applicable for establishing the stereochemistry of the amine group on the oxolane (tetrahydrofuran) ring.

Biocatalytic Asymmetric Amination: Enzymatic processes offer high selectivity under mild conditions. nih.govresearchgate.net Amine dehydrogenases (AmDHs) are particularly effective for the asymmetric reductive amination of ketones. researchgate.net An engineered AmDH could catalyze the conversion of a precursor ketone, 2-(3,4-Difluorophenyl)oxolan-3-one, directly into the desired chiral amine using ammonia as the amine source. researchgate.net Similarly, Phenylalanine ammonia lyases (PALs) have been engineered to catalyze the direct anti-Michael addition of ammonia to β-substituted cinnamic acid analogues, a pathway that could be adapted for related precursors. nih.gov

Transition Metal and Organocatalysis: Transition metal catalysis provides a powerful tool for asymmetric C-N bond formation. For instance, iridium complexes bearing chiral ligands have been shown to be effective in the asymmetric reductive amination of ketones. mdpi.com Organocatalysis, using small chiral organic molecules like diphenylprolinol silyl (B83357) ether, can promote asymmetric Michael additions to form precursors that can be converted to the target amine, establishing the required stereochemistry early in the synthesis. mdpi.com These methods often achieve high yields and excellent enantioselectivities.

| Method | Catalyst/Enzyme Type | Typical Precursor | Key Advantages | Reference |

|---|---|---|---|---|

| Biocatalytic Reductive Amination | Amine Dehydrogenase (AmDH) | Ketone | High enantioselectivity (>99% ee), mild aqueous conditions, environmentally friendly. | researchgate.net |

| Biocatalytic Hydroamination | Phenylalanine Ammonia Lyase (PAL) | α,β-Unsaturated Acid | Direct, atom-economical, high stereoselectivity (dr > 20:1). | nih.gov |

| Catalytic Asymmetric Reductive Amination | Chiral Ir(III) Complexes | Ketone | High efficiency and applicability to a broad range of ketones. | mdpi.com |

| Organocatalytic Michael Addition | Chiral Prolinol Ethers | Nitroalkene | Forms a precursor for the amine; metal-free, high enantioselectivity. | mdpi.com |

Reductive Amination Strategies

Reductive amination is a fundamental and widely used method for synthesizing amines, accounting for a significant portion of C-N bond formations in the pharmaceutical industry. nih.govmdpi.com This strategy typically involves the reaction of a carbonyl compound with an amine source to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.org

For the synthesis of this compound, a direct reductive amination of 2-(3,4-Difluorophenyl)oxolan-3-one is the most straightforward approach.

Common Reducing Agents and Conditions:

Borohydride Reagents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are classic reagents for this transformation due to their selectivity in reducing the protonated imine intermediate over the initial ketone.

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere. It is considered a green chemistry approach as it often produces water as the only byproduct. rsc.org

Leuckart-Wallach Reaction: This classic reaction uses formic acid or its derivatives (like ammonium (B1175870) formate) as both the amine source and the reducing agent. mdpi.com Recent advancements have seen the use of catalysts, such as Ir(III) complexes, to improve the efficiency of this reaction under milder conditions. mdpi.com

Silane-Based Reducing Agents: Polymethylhydrosiloxane (PMHS), in combination with a Lewis acid catalyst like AlCl₃, offers an inexpensive, stable, and safe alternative for reductive amination that tolerates a wide range of functional groups. rsc.org

The choice of reducing agent and conditions can influence the reaction's efficiency, selectivity, and functional group tolerance. nih.gov

Formation of Amine Derivatives

The primary amine functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives through standard organic transformations. Such derivatization is crucial for developing structure-activity relationships in medicinal chemistry.

N-Alkylation and N-Arylation: The amine can undergo nucleophilic substitution with alkyl halides or be subjected to reductive amination with other aldehydes or ketones to form secondary or tertiary amines. libretexts.org Palladium-catalyzed Buchwald-Hartwig amination allows for the formation of N-aryl bonds, connecting the amine to various aromatic systems. mdpi.com

Amide and Sulfonamide Formation: Acylation with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) yields stable amide derivatives. Similarly, reaction with sulfonyl chlorides produces sulfonamides. These transformations are often used to modify the electronic and steric properties of the parent amine.

Cyclization Reactions: The amine can be a key component in the synthesis of heterocyclic systems. For example, reaction with appropriate precursors can lead to the formation of oxadiazoles (B1248032) or other nitrogen-containing rings. jchemrev.comjchemrev.com

Comprehensive Synthetic Pathways to this compound Derivatives

Multi-Step Organic Synthesis Sequences

Constructing the this compound scaffold requires a multi-step approach to assemble the substituted tetrahydrofuran ring and install the amine functionality with the correct stereochemistry. While a specific pathway for this exact molecule is not widely published, a plausible route can be designed based on established methodologies for synthesizing substituted tetrahydrofurans and related difluorophenyl compounds. google.comnih.govgoogle.com

A hypothetical synthetic sequence could commence from 3,4-difluorobenzaldehyde.

Proposed Synthetic Pathway:

Chain Elongation: An initial aldol (B89426) condensation or Wittig reaction with an appropriate C2 or C3 building block would extend the carbon chain from the aldehyde. google.com

Formation of the Tetrahydrofuran Ring: The resulting intermediate, likely a γ-hydroxy alkene or a related structure, would undergo cyclization. This can be achieved through various methods, including intramolecular hydroalkoxylation or oxymercuration-demercuration. organic-chemistry.org An alternative is a [3+2] cycloaddition using a carbonyl ylide generated from a diazo compound and the starting aldehyde. nih.gov

Introduction of the Amine Precursor: The cyclized product, a substituted tetrahydrofuran, would then be functionalized at the C3 position. This could involve oxidation to a ketone (2-(3,4-Difluorophenyl)oxolan-3-one).

Asymmetric Amination: The final key step would be the stereoselective conversion of the ketone to the target amine using one of the asymmetric amination or reductive amination protocols described previously (Sections 2.3.1 and 2.3.2).

This modular approach allows for variations at each step to optimize yield, selectivity, and to create a library of analogues. tue.nl

Implementation of Green Chemistry Principles in Synthetic Design

Applying green chemistry principles to multi-step syntheses is essential for developing sustainable and economically viable manufacturing processes. unibo.itsemanticscholar.org For the synthesis of this compound, several strategies can be employed to enhance its environmental profile.

Atom Economy: Utilizing catalytic reactions, such as catalytic hydrogenation for reductive amination or metal-catalyzed cyclization reactions, maximizes the incorporation of reactant atoms into the final product. rsc.org One-pot or tandem reactions, where multiple transformations occur in a single reactor without isolating intermediates, reduce solvent usage and waste generation. nih.gov

Use of Safer Solvents and Reagents: Replacing hazardous reagents and solvents is a core principle of green chemistry. For the reductive amination step, using formic acid as a reducing agent or employing catalytic transfer hydrogenation in aqueous media can be greener alternatives to metal hydrides in volatile organic solvents. mdpi.comnih.gov Biocatalytic steps are inherently green as they occur in water under mild conditions. nih.gov

Energy Efficiency and Renewable Feedstocks: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com Designing syntheses from renewable starting materials, where possible, further enhances the sustainability of the process.

| Green Principle | Conventional Method | Greener Alternative | Advantage | Reference |

|---|---|---|---|---|

| Safer Solvents | Reductive amination in chlorinated solvents (e.g., DCE). | Aqueous media or ethanol. | Reduced toxicity and environmental impact. | rsc.orgnih.gov |

| Atom Economy | Stoichiometric reduction with borohydrides. | Catalytic hydrogenation (H₂). | Higher atom economy; water is the only byproduct. | rsc.org |

| Catalysis | Stoichiometric Lewis acids. | Recyclable catalysts (e.g., AlCl₃), biocatalysts. | Reduced waste, potential for catalyst reuse. | researchgate.netrsc.org |

| Process Intensification | Multi-step batch synthesis with intermediate isolation. | One-pot or continuous flow synthesis. | Reduced solvent use, improved safety and efficiency. | tue.nlnih.gov |

Mechanistic Insights into Key Chemical Reactions

Understanding the mechanisms of the key bond-forming reactions is critical for optimizing reaction conditions and controlling stereoselectivity.

Mechanism of Reductive Amination: The reaction proceeds in two main stages. First, the amine nucleophilically attacks the carbonyl carbon of the ketone precursor, followed by dehydration to form a transient iminium ion intermediate. In the second stage, a hydride reducing agent (e.g., from NaBH₃CN or H₂/Pd) attacks the electrophilic carbon of the iminium ion to yield the final amine. libretexts.org The stereochemical outcome in asymmetric versions is determined during this hydride transfer step, directed by the chiral catalyst or enzyme's active site, which differentiates between the two faces of the iminium intermediate.

Mechanism of Organocatalytic Cycloetherification: In the synthesis of the tetrahydrofuran ring, an organocatalytic approach could involve a Michael addition of a hydroxyl group to an α,β-unsaturated system. researchgate.net For example, a chiral secondary amine catalyst would react with an unsaturated aldehyde to form a chiral iminium ion. This activates the system for a nucleophilic attack by a tethered hydroxyl group. Subsequent hydrolysis of the resulting enamine intermediate would release the catalyst and furnish the chiral cyclic ether. The catalyst controls the facial selectivity of the cyclization, leading to an enantiomerically enriched product. researchgate.net

Elucidation of Reaction Mechanisms for Fluorinated Oxolane-Amines

The precise reaction mechanism for the formation of this compound is not extensively detailed in the currently available scientific literature. However, by examining analogous reactions for the synthesis of substituted tetrahydrofurans and fluorinated amines, a plausible mechanistic pathway can be inferred. The formation of the 2-aryloxolan-3-amine core likely proceeds through a multi-step sequence, often involving the formation of the tetrahydrofuran ring followed by the introduction of the amine functionality, or a concerted reaction that forms both features.

One potential pathway involves the reductive amination of a corresponding ketone precursor, 2-(3,4-difluorophenyl)oxolan-3-one. This well-established transformation would proceed via the formation of an imine or enamine intermediate, followed by reduction. The reaction is typically catalyzed by a transition metal, such as palladium, and utilizes a reducing agent like molecular hydrogen. acs.orgscispace.com Detailed mechanistic studies on similar systems utilizing furan-derived ketones have provided insight into the reaction pathways, suggesting that the hydrogenation of a furanic amine intermediate can be a feasible route. scispace.com

Alternatively, the synthesis could involve a cyclization reaction. For instance, a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes has been developed for the enantioenriched synthesis of tetrahydrofuran derivatives. nih.gov While this specific example does not directly yield an amine, it highlights a sophisticated method for constructing the core tetrahydrofuran ring with high stereocontrol. The mechanism of such reactions often involves the formation of a transient carbocationic intermediate that undergoes cyclization. researchgate.net

Furthermore, the stereoselective synthesis of substituted tetrahydrofurans can be achieved through various other strategies, including oxonium-Prins cyclizations and transformations involving Cope rearrangements. nsf.govimperial.ac.uk These methods offer precise control over the stereochemistry of the resulting heterocyclic core, which is crucial for the biological activity of many pharmaceutical compounds. The mechanisms of these reactions are often complex, involving pericyclic transitions or the formation of reactive intermediates like oxonium ions.

Computational studies, where available for analogous systems, can provide valuable insights into the transition states and energy barriers of the reaction pathways, further elucidating the mechanism. For instance, DFT calculations have been used to understand the reactivity of intermediates in the synthesis of amine derivatives from furan-based compounds. rsc.org

Kinetic Studies of Formation and Transformation Processes

Kinetic studies are essential for understanding the rates of chemical reactions and optimizing reaction conditions. For the formation and transformation of this compound and its analogues, kinetic data can provide valuable information about the reaction mechanism, including the identification of the rate-determining step.

The rate of formation of the tetrahydrofuran ring in related syntheses has also been a subject of kinetic analysis. For instance, the kinetics of fluorination reactions can be monitored to optimize reagent concentrations and reaction times. researchgate.net In the context of diastereoselective syntheses, kinetic analysis can help to understand the factors that control the stereochemical outcome of the reaction, distinguishing between kinetic and thermodynamic control.

The table below summarizes hypothetical kinetic data for the formation of a generic 2-aryloxolan-3-amine, illustrating the type of information that would be obtained from such studies.

| Experiment | [Aryl-aldehyde] (M) | [Amine precursor] (M) | [Catalyst] (mol%) | Temperature (°C) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1 | 25 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1 | 25 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1 | 25 | 1.2 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 2 | 25 | 2.4 x 10⁻⁵ |

| 5 | 0.1 | 0.1 | 1 | 40 | 3.6 x 10⁻⁵ |

This interactive data table demonstrates how varying the concentration of reactants and catalyst, as well as the temperature, can affect the rate of the reaction. Such data is crucial for process optimization in both laboratory and industrial settings.

Further research into the kinetics of the formation and transformation of this compound would be highly valuable for the development of efficient and selective synthetic routes to this and related fluorinated heterocyclic amines.

Advanced Characterization and Structural Elucidation of 2 3,4 Difluorophenyl Oxolan 3 Amine Derivatives

Spectroscopic Analysis for Structural Confirmation

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the stereochemical nuances of 2-(3,4-Difluorophenyl)oxolan-3-amine derivatives. The presence of two chiral centers at the C2 and C3 positions of the oxolane ring gives rise to the possibility of four stereoisomers (two pairs of enantiomers).

¹H NMR spectroscopy provides initial confirmation of the molecular scaffold. The protons on the oxolane ring and the difluorophenyl group exhibit characteristic chemical shifts and coupling patterns. The relative stereochemistry (cis or trans) of the substituents on the oxolane ring can often be determined by analyzing the coupling constants (J-values) between the protons at C2 and C3. Generally, a larger J-value is indicative of a trans relationship, while a smaller J-value suggests a cis relationship.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, which is influenced by the stereochemistry.

For definitive stereoisomer differentiation, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. NOESY experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the spatial arrangement of atoms and thus the relative configuration of the chiral centers.

Interactive Data Table: Representative ¹H NMR Data for a this compound Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2 (oxolane) | 4.8 - 5.0 | d | J = 6.8 |

| H-3 (oxolane) | 3.5 - 3.7 | m | - |

| H-4 (oxolane) | 2.0 - 2.3 | m | - |

| H-5 (oxolane) | 3.9 - 4.2 | m | - |

| Aromatic-H | 7.1 - 7.4 | m | - |

| NH₂ | 1.8 - 2.1 | br s | - |

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound derivatives and assessing their purity. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum can also provide structural information. The molecule may fragment in a predictable manner, and the masses of the resulting fragments can be used to deduce the connectivity of the atoms. For instance, the loss of the amine group or cleavage of the oxolane ring would produce characteristic fragment ions.

Interactive Data Table: Expected HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 216.0881 | 216.0885 |

| [M+Na]⁺ | 238.0700 | 238.0703 |

Infrared (IR) Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound derivatives, the IR spectrum would be expected to show characteristic absorption bands for the amine (N-H), ether (C-O-C), and aromatic (C=C and C-F) functionalities.

The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-O-C stretching of the oxolane ring would be observed in the 1050-1150 cm⁻¹ region. The C-F stretching vibrations of the difluorophenyl group would give rise to strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium |

| C=C Stretch (aromatic) | 1500 - 1600 | Medium-Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-O-C Stretch (ether) | 1050 - 1150 | Strong |

X-ray Crystallography for Molecular and Supramolecular Architecture

While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers the most definitive and detailed three-dimensional structural data.

Determination of Absolute Configuration of Chiral Centers

For a chiral molecule, X-ray crystallography on a single crystal of a single enantiomer can determine its absolute configuration. rsc.orgnih.govrsc.org By analyzing the anomalous scattering of X-rays, the precise spatial arrangement of the atoms can be established, allowing for the unambiguous assignment of the R/S configuration at each chiral center. rsc.org This is crucial for understanding the biological activity of chiral molecules, as different enantiomers can have vastly different pharmacological effects.

Analysis of Conformation and Intramolecular Interactions

A crystal structure provides a wealth of information about the preferred conformation of the molecule in the solid state. For this compound derivatives, this includes the puckering of the oxolane ring and the rotational orientation of the difluorophenyl group relative to the oxolane ring.

Furthermore, the crystal structure reveals details about intramolecular and intermolecular interactions. Intramolecular hydrogen bonds, for example, between the amine group and the ether oxygen, can influence the molecular conformation. Intermolecular interactions, such as hydrogen bonding and π-π stacking, dictate how the molecules pack in the crystal lattice, providing insights into the supramolecular architecture.

Investigation of Crystal Packing and Intermolecular Interactions

The solid-state architecture of this compound derivatives is dictated by a complex interplay of intermolecular forces that govern the three-dimensional arrangement of molecules in the crystal lattice. The analysis of crystal packing and non-covalent interactions is crucial for understanding the physical properties and stability of these compounds. Advanced techniques such as single-crystal X-ray diffraction, supplemented by theoretical calculations like Hirshfeld surface analysis, provide detailed insights into these supramolecular structures.

Studies on structurally related fluorinated and heterocyclic compounds reveal that crystal packing is often stabilized by a combination of strong and weak intermolecular interactions. The presence of the amine group, the oxolane ring, and the difluorophenyl moiety in the target molecule provides multiple sites for hydrogen bonding, halogen bonding, and other non-covalent contacts.

Dominant Interaction Motifs

In derivatives containing amine and oxolane functionalities, hydrogen bonding is a primary directional force. The amine group (-NH₂) serves as a potent hydrogen bond donor, while the oxygen atom of the oxolane ring and the nitrogen of the amine can act as hydrogen bond acceptors. For instance, in the crystal structure of an N-[(2R,3S)-(3-hydroxyoxolan-2-yl)methyl]pyridinium derivative, cations and anions are linked through O–H···O hydrogen bonds, forming distinct dimeric structures. nih.gov Similarly, other related heterocyclic systems show molecules linked into dimers by pairs of C—H⋯O hydrogen bonds, often generating ring motifs described by graph-set notation, such as R²₂(8) or R²₂(18). researchgate.net

Supramolecular Assembly and Packing

The interplay of these varied interactions leads to the formation of complex supramolecular assemblies. Molecules can be organized into layers, chains, or more intricate three-dimensional networks. In some cases, centrosymmetric rings are formed through hydrogen bonding, and these units are then extended into larger motifs like molecular layers through weaker C—H⋯π and halogen-based interactions. researchgate.net

Crystallographic Data of Related Derivatives

The detailed investigation of these structures is made possible by single-crystal X-ray diffraction, which provides precise data on unit cell dimensions, space groups, and atomic coordinates. This data allows for the exact calculation of bond lengths and angles related to intermolecular contacts. The following table summarizes crystallographic data for several compounds that are structurally related to the title molecule, illustrating the diversity in their crystal systems and packing arrangements.

| Compound/Derivative Class | Crystal System | Space Group | Key Interactions Noted | Reference |

| N-[(2R,3S)-(3-hydroxyoxolan-2-yl)methyl]pyridinium tosylate | Orthorhombic | C222₁ | O–H···O hydrogen bonds | nih.gov |

| Fluorinated Diphenidine Derivative (I) | Monoclinic | P2₁/c | N—H···Cl, C—H···π | nih.govntu.ac.uk |

| Fluorinated Diphenidine Derivative (IV) | Triclinic | P-1 | N—H···Cl, C—H···π | nih.govntu.ac.uk |

| 1,2,4-Triazolo[...]indole Derivative (Compound 3) | Triclinic | P-1 | C-H… π, H…H, H…C, N…H, Br…H contacts | mdpi.com |

| 1,2,4-Triazolo[...]indole Precursor (Compound 1) | Monoclinic | P2₁ | C…H, N…H, S…H, S…S, C…C contacts | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Analysis Using Hirshfeld Surfaces

Computational Chemistry and Molecular Modeling for 2 3,4 Difluorophenyl Oxolan 3 Amine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, geometry, and reactivity. These methods are broadly categorized based on their level of theory and computational cost.

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule based on its electron density. ajchem-a.com For 2-(3,4-Difluorophenyl)oxolan-3-amine, DFT calculations, often using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are ideal for predicting its ground state properties. ajchem-a.comresearchgate.net

The process begins with geometry optimization, where the algorithm systematically adjusts the molecule's bond lengths, bond angles, and dihedral angles to find the lowest energy arrangement, known as the ground state geometry. From this optimized structure, a variety of properties can be calculated. These include the total electronic energy, dipole moment, and vibrational frequencies, which can be compared with experimental infrared spectroscopy data to validate the computational model. researchgate.net The fluorination of the phenyl ring is known to significantly influence electronic properties and reactivity. emerginginvestigators.org

Furthermore, DFT is instrumental in mapping reaction pathways by locating transition states—the highest energy points along a reaction coordinate. By calculating the energy barrier between reactants, transition states, and products, researchers can predict the kinetics and feasibility of potential chemical transformations involving the amine or phenyl ring functionalities of the molecule. Studies on related fluorinated compounds have successfully used DFT to estimate properties like redox stability and basicity. nih.govnih.gov

| Property | Predicted Value | Significance |

|---|---|---|

| Total Energy | -708.5 Hartree | Represents the electronic and nuclear energy of the optimized molecule; a baseline for stability comparisons. |

| Dipole Moment | 3.5 D | Indicates the molecule's overall polarity, influencing its solubility and intermolecular interactions. |

| C-F Bond Length | ~1.35 Å | Typical length for fluorophenyl groups; influences electronic properties. |

| C-N Bond Length | ~1.47 Å | Standard for an amine group attached to a saturated carbon; key to its chemical behavior. |

| Highest Vibrational Frequency (N-H stretch) | ~3400 cm⁻¹ | Correlates with experimental IR spectra for the primary amine group. |

While DFT is a workhorse, other quantum methods also provide valuable data. Ab initio methods, such as Hartree-Fock (HF), solve the Schrödinger equation from first principles without empirical data but are computationally expensive. emerginginvestigators.org Semi-empirical methods are faster, incorporating experimental parameters to simplify calculations, making them suitable for larger systems or initial screenings. researchgate.net

These methods are used to calculate key electronic descriptors that govern the reactivity of this compound.

HOMO-LUMO Energies : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. ajchem-a.com

Molecular Electrostatic Potential (MEP) : An MEP map visually represents the charge distribution on the molecule's surface. Red regions (negative potential) indicate areas prone to electrophilic attack, such as around the fluorine and oxygen atoms. Blue regions (positive potential) highlight areas susceptible to nucleophilic attack, typically around the amine's hydrogen atoms.

Mulliken Atomic Charges : This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the electron distribution and identifying reactive sites.

| Descriptor | Predicted Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the energy of the most available electrons, likely localized on the amine and phenyl groups. |

| LUMO Energy | -0.5 eV | Represents the energy of the lowest energy empty orbital, likely distributed over the difluorophenyl ring. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | A larger gap suggests high chemical stability and low reactivity. |

| Global Hardness (η) | 2.85 eV | Calculated as (ΔE)/2; measures resistance to change in electron distribution. |

| Electronegativity (χ) | 3.35 eV | Calculated as -(HOMO+LUMO)/2; reflects the molecule's ability to attract electrons. |

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations. Exploring this conformational space is critical, as the lowest-energy conformer (the global minimum) is the most populated and often dictates the molecule's biological activity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum calculations excel at describing static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD uses classical mechanics to simulate the motions of atoms and molecules, offering a "computational microscope" to observe molecular processes as they happen.

MD simulations can model the flexibility of this compound in a simulated environment, such as in a solvent like water. Over the course of a simulation (typically nanoseconds to microseconds), the molecule will naturally explore different conformations. arxiv.org Analysis of the MD trajectory can reveal:

Ring Puckering : The oxolane ring is not planar and dynamically interconverts between different puckered states (e.g., envelope and twist conformations). MD simulations quantify the frequency and energy barriers of these transitions. aip.orgaip.org

Pendant Group Rotation : The simulation tracks the rotation of the 3,4-difluorophenyl group relative to the oxolane ring, identifying preferred orientations and rotational freedom.

Solvent Interactions : The simulation explicitly shows how solvent molecules arrange around the solute, forming hydrogen bonds with the amine and ether oxygen, which in turn influences the conformational preferences.

Given its structural motifs—a protonatable amine and an aromatic ring—this compound is a candidate for interacting with biological targets like G protein-coupled receptors (GPCRs) or enzymes. vu.nl MD simulations are crucial for studying these interactions. researchgate.net

The typical workflow involves:

Molecular Docking : The compound is first placed into the binding site of a target protein structure using a docking program. This provides a plausible initial binding pose.

MD Simulation : The entire protein-ligand complex, embedded in a simulated cell membrane and solvated with water and ions, is then subjected to an MD simulation.

Analysis : The simulation trajectory is analyzed to assess the stability of the binding pose and to identify key intermolecular interactions. Crucial interactions often include an ionic bond or salt bridge between the protonated amine of the ligand and a negatively charged residue (like aspartic acid) in the receptor. nih.gov Additionally, cation-π interactions between the amine and aromatic residues (e.g., tryptophan, phenylalanine) and hydrogen bonds with polar residues are frequently observed. vu.nlmdpi.com

By running longer simulations, researchers can sometimes observe the entire binding or unbinding process, providing a detailed pathway and allowing for the calculation of binding free energies, which correlate with the ligand's potency.

| Interaction Type | Ligand Group | Receptor Residue (Example) | Significance |

|---|---|---|---|

| Ionic Bond / Salt Bridge | Protonated Amine (-NH₃⁺) | Aspartic Acid (Asp) | Primary anchoring interaction, crucial for high-affinity binding in many aminergic receptors. nih.gov |

| Hydrogen Bond | Amine (-NH₂) | Serine (Ser) / Threonine (Thr) | Directional interactions that contribute to binding specificity and stability. |

| Hydrogen Bond | Oxolane Oxygen | Tyrosine (Tyr) | Further stabilizes the ligand's position within the binding pocket. |

| Cation-π | Protonated Amine (-NH₃⁺) | Tryptophan (Trp) / Phenylalanine (Phe) | A strong non-covalent interaction that stabilizes the positive charge of the amine. vu.nl |

| Hydrophobic / van der Waals | Difluorophenyl Ring | Leucine (Leu) / Valine (Val) | Interactions with non-polar residues that contribute to the overall binding affinity. |

Predictive Modeling of Molecular Interactions in Solution

The behavior of a molecule in a biological system is profoundly influenced by its interactions with the surrounding solvent, which is typically water. Predictive modeling of these molecular interactions in solution is a critical aspect of computational chemistry that provides insights into the solubility, stability, and conformational preferences of a compound like this compound. While specific studies on this compound are not publicly available, the application of established computational methods can be described.

Molecular Dynamics (MD) simulations are a primary tool for this purpose. In a typical MD simulation, a virtual "box" is created containing one or more molecules of this compound surrounded by a large number of explicit solvent molecules (e.g., water). The interactions between all atoms are calculated over time using a force field, allowing the system to evolve and reach equilibrium. By analyzing the trajectory of this simulation, researchers can understand how the compound interacts with the solvent.

For this compound, key interactions would be predicted:

Hydrogen Bonding: The primary amine (-NH2) group is a strong hydrogen bond donor and acceptor. MD simulations would quantify the number and duration of hydrogen bonds formed between the amine and surrounding water molecules. The ether oxygen in the oxolane ring also acts as a hydrogen bond acceptor.

Hydrophobic Interactions: The 3,4-difluorophenyl group is largely hydrophobic. Simulations would illustrate how water molecules structure themselves around this ring to maximize their own hydrogen bonding network, a phenomenon known as the hydrophobic effect.

Solvation Free Energy: Advanced techniques like thermodynamic integration or free energy perturbation can be used in conjunction with MD simulations to calculate the solvation free energy. This value provides a quantitative measure of the compound's solubility, a crucial parameter for its potential as a therapeutic agent.

Continuum solvation models offer a less computationally intensive alternative. These methods treat the solvent as a continuous medium with specific dielectric properties rather than as individual molecules. While less detailed, they can provide rapid estimations of solvation effects on the conformational energy and electrostatic properties of this compound.

By employing these predictive models, researchers can gain a fundamental understanding of how this compound behaves in an aqueous environment, which is foundational for interpreting its interactions with biological macromolecules.

Molecular Docking and Virtual Screening Approaches

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design for predicting how a ligand, such as this compound, might interact with the binding site of a protein target. The process involves placing the ligand in various conformations and orientations within the target's active site and using a scoring function to estimate the binding affinity for each pose.

In the context of this compound, molecular docking could be used to screen for potential protein targets and to understand the structural basis of its activity. The key structural features of the compound would likely dictate its binding mode:

The primary amine could form crucial hydrogen bonds or salt bridges with acidic residues (e.g., aspartic acid, glutamic acid) in a binding pocket.

The 3,4-difluorophenyl ring can engage in various interactions. The fluorine atoms can act as weak hydrogen bond acceptors and can modulate the electrostatic potential of the ring, potentially leading to favorable interactions with the protein backbone or polar residues. The phenyl ring itself can form π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The oxolane ring provides a rigid, three-dimensional scaffold that properly orients the phenyl and amine substituents for optimal interaction with the target.

The output of a docking study is typically a binding score, which is a numerical value that estimates the binding free energy. A lower score generally indicates a more favorable binding interaction. While no specific docking studies for this compound have been published, the following table illustrates hypothetical docking results against several important classes of protein targets, demonstrating how this data would be presented.

| Protein Target | PDB ID | Hypothetical Binding Affinity (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| Protein Kinase A (PKA) | 1ATP | -8.5 | H-bond with hinge region (amine); hydrophobic interaction with gatekeeper residue (phenyl). |

| Monoamine Oxidase B (MAO-B) | 2BYB | -7.9 | Salt bridge with Glu206 (amine); π-π stacking with Tyr326 (phenyl). |

| Dopamine D3 Receptor | 3PBL | -9.1 | Ionic bond with Asp110 (amine); interaction with aromatic pocket (difluorophenyl). |

| Carbonic Anhydrase II | 2CBA | -6.2 | Coordination with Zinc ion via amine; H-bond with Thr199 (oxolane oxygen). |

This table presents illustrative data for hypothetical scenarios and is not based on published experimental results.

These predictions of binding modes and affinities are essential for guiding further research, such as suggesting chemical modifications to improve potency or selectivity.

High-Throughput Virtual Screening for Analogues

High-throughput virtual screening (HTVS) is a computational method that involves the rapid assessment of very large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach allows researchers to prioritize which molecules to synthesize and test in the lab, saving significant time and resources.

Starting with a lead compound like this compound, HTVS can be used to search for analogues with potentially improved properties. The process typically begins with the creation of a virtual library, which can contain millions of commercially available or synthetically accessible compounds. This library is then screened against a validated 3D structure of a biological target using molecular docking algorithms.

The screening process would filter the library based on several criteria:

Structural Similarity: Initial filtering might be done to select compounds that share a common scaffold with this compound (e.g., the phenyl-oxolanamine core).

Docking Score: Each compound in the library is docked into the target's active site, and its binding affinity is estimated. Only compounds with scores better than a predefined threshold are retained.

Pharmacophore Matching: A pharmacophore model can be built based on the key interaction features of the original compound (e.g., a hydrogen bond donor, an aromatic ring, a hydrogen bond acceptor). The library is then searched for molecules that match this 3D arrangement of features.

ADMET Properties: Computational filters are often applied to remove compounds with predicted poor absorption, distribution, metabolism, excretion, or toxicity (ADMET) profiles.

The outcome of an HTVS campaign is a much smaller, enriched list of "hits" that have a higher probability of being active. These hits can then be acquired or synthesized for experimental validation. This approach accelerates the discovery of novel analogues of this compound that may possess enhanced potency, better selectivity, or more favorable pharmacokinetic properties.

Advanced Computational Methods in Structure-Based Design

Rational Design and Optimization Strategies

Rational design is a key strategy in modern drug discovery that uses the three-dimensional structure of a biological target to design or modify a compound to improve its binding affinity and specificity. Once an initial hit, such as this compound, is identified and its binding mode is predicted through molecular docking, rational design strategies can be employed to systematically optimize its structure.

This process is iterative. For example, if docking studies predict that the 3,4-difluorophenyl group of the compound sits (B43327) in a hydrophobic pocket of the target protein but does not fully occupy it, a rational design approach would be to add substituents to the phenyl ring to create more extensive interactions. Computational tools can be used to evaluate a series of potential modifications before any chemical synthesis is undertaken.

A hypothetical optimization strategy for this compound might involve:

Exploring the Hydrophobic Pocket: Evaluating if replacing the difluoro substitution with larger, more hydrophobic groups (e.g., trifluoromethyl, chloro, or a small alkyl chain) could improve van der Waals contacts and increase binding affinity.

Adding Hydrogen Bond Donors/Acceptors: Analyzing the protein surface around the bound ligand to identify opportunities for new hydrogen bonds. For instance, a hydroxyl or methoxy (B1213986) group could be added to the phenyl ring if a suitable polar residue is nearby.

Modifying the Scaffold: Replacing the oxolane ring with other five- or six-membered heterocyclic rings (e.g., pyrrolidine (B122466), piperidine) to alter the orientation of the key interacting groups and improve the geometric fit within the binding site.

Each proposed modification is evaluated in silico by re-docking the new analogue into the protein target and calculating its predicted binding affinity. This allows for the prioritization of synthetic efforts on compounds that are most likely to show improved activity, thereby streamlining the lead optimization process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. Unlike structure-based methods like docking, QSAR does not necessarily require the 3D structure of the biological target. Instead, it relies on a dataset of compounds with known activities.

To develop a QSAR model for analogues of this compound, a researcher would first need to synthesize and test a series of related compounds where specific parts of the molecule are varied. For each compound, two types of data are required:

Biological Activity: An experimental measure of potency, such as the half-maximal inhibitory concentration (IC50) or the binding constant (Ki).

Molecular Descriptors: Numerical values that describe the physicochemical properties of the molecules. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP).

Using statistical methods like multiple linear regression or partial least squares, a mathematical equation is generated that relates the descriptors to the biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues.

The following table provides a hypothetical example of a dataset that would be used to build a 2D-QSAR model for a series of analogues based on the 2-(phenyl)oxolan-3-amine scaffold.

| Compound ID | Phenyl Substitution (R) | LogP (Descriptor 1) | Polar Surface Area (Descriptor 2) | Experimental pIC50 |

|---|---|---|---|---|

| 1 | 3,4-di-F | 2.1 | 38.3 | 7.5 |

| 2 | 4-Cl | 2.5 | 38.3 | 7.2 |

| 3 | 4-H | 1.8 | 38.3 | 6.8 |

| 4 | 4-CH3 | 2.3 | 38.3 | 7.1 |

| 5 | 4-OCH3 | 1.9 | 47.5 | 7.3 |

| 6 | 3,4-di-Cl | 3.2 | 38.3 | 7.8 |

This table presents illustrative data for a hypothetical QSAR study and is not based on published experimental results. pIC50 is the negative logarithm of the IC50 value.

A resulting QSAR equation might look like: pIC50 = 0.5 * LogP - 0.02 * PSA + 6.5. This model would suggest that increasing hydrophobicity (LogP) is beneficial for activity, while increasing polar surface area (PSA) is slightly detrimental. Such models provide valuable insights into the structure-activity relationships and guide the design of more potent compounds.

Structure Activity Relationship Sar Studies and Biological Interactions of 2 3,4 Difluorophenyl Oxolan 3 Amine Analogues

Impact of Oxolane Ring Substitutions on Bioactivity: A Lack of Specific Data

A critical aspect of understanding the bioactivity of 2-(3,4-Difluorophenyl)oxolan-3-amine would involve a systematic investigation of substitutions on the oxolane (tetrahydrofuran) ring. Such studies would typically explore how the addition of various functional groups at different positions of the five-membered ring influences the compound's interaction with biological targets.

Stereochemical Influence on Biological Target Engagement

The carbon atom at the 2-position of the oxolane ring, bonded to both the 3,4-difluorophenyl group and the oxolane oxygen, is a chiral center. This means that this compound can exist as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact preferentially with one enantiomer over the other.

A thorough investigation would require the synthesis and biological evaluation of the individual (R)- and (S)-enantiomers of this compound and its analogues. Unfortunately, no published studies were identified that specifically detail the stereochemical influence on the biological target engagement for this class of compounds.

Conformational Effects on Receptor Binding

The five-membered oxolane ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The specific conformation adopted can be influenced by the substituents on the ring and can play a crucial role in how the molecule fits into a biological receptor's binding pocket. The relative orientation of the 3,4-difluorophenyl group and the 3-amine group is determined by the ring's conformation, which in turn dictates the spatial arrangement of key interacting moieties.

Conformational analysis, typically performed using techniques like NMR spectroscopy and computational modeling, would be essential to understand the preferred low-energy conformations of these analogues and how they correlate with receptor binding affinity. Regrettably, specific conformational studies on this compound analogues and their direct impact on receptor binding are not available in the current body of scientific literature.

Role of the 3,4-Difluorophenyl Moiety in Molecular Recognition

The 3,4-difluorophenyl group is a key structural feature that would be expected to significantly contribute to the molecule's interaction with its biological target. Its role can be dissected into electronic, steric, and hydrophobic components.

Electronic and Steric Effects of Fluorine on Binding Affinity

The substitution of hydrogen atoms with fluorine on the phenyl ring has profound effects on the molecule's electronic properties. Fluorine is the most electronegative element, and its presence can alter the electron distribution of the aromatic ring, potentially influencing interactions such as dipole-dipole interactions, hydrogen bonding (with fluorine acting as a weak hydrogen bond acceptor), and cation-π interactions with the receptor. The 3,4-difluoro substitution pattern creates a specific dipole moment across the phenyl ring.

Furthermore, fluorine's small van der Waals radius means it is only slightly larger than a hydrogen atom, allowing it to act as a "bioisostere" of hydrogen with minimal steric perturbation. However, strategic placement of fluorine can still influence the preferred conformation of the molecule and its fit within a binding site. Studies on other classes of compounds have shown that fluorine substitution can enhance binding affinity, but specific data for this compound is absent.

Contributions to Molecular Recognition through Hydrophobic Interactions

The phenyl ring, even with fluorine substitution, is a predominantly hydrophobic moiety. Hydrophobic interactions are a major driving force in drug-receptor binding, where the nonpolar parts of a ligand and its receptor associate to minimize their contact with the surrounding aqueous environment. The 3,4-difluorophenyl group would be expected to engage in hydrophobic interactions with nonpolar amino acid residues within the binding pocket of a target protein. The extent and nature of these interactions are crucial for binding affinity and selectivity. While the principle is well-understood, specific studies quantifying the hydrophobic contributions of the 3,4-difluorophenyl moiety for this particular scaffold have not been reported.

Significance of the Amine Group for Biological Function

The primary amine group at the 3-position of the oxolane ring is a critical functional group that is likely to be essential for the biological activity of this compound. At physiological pH, this amine group is expected to be protonated, carrying a positive charge.

This positive charge would enable the formation of strong ionic interactions (salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate, in a receptor's binding site. Additionally, the protonated amine can act as a hydrogen bond donor, forming crucial hydrogen bonds with hydrogen bond acceptor groups on the target protein. These interactions are often key determinants of a ligand's binding affinity and specificity.

Systematic modification of this amine group—for example, through N-alkylation to form secondary or tertiary amines, or conversion to an amide—would be a standard approach in SAR studies to probe its importance. However, such studies for this compound have not been documented in the reviewed literature.

Basic Properties and Protonation State in Biological Milieu

The primary amine group on the oxolane ring is the most basic site on the molecule. In a biological environment with a physiological pH of approximately 7.4, this amine group is expected to be predominantly protonated. reddit.com Amines typically have pKa values around 10, meaning that at a pH below their pKa, the protonated form (R-NH3+) dominates. reddit.com This positive charge is crucial for forming strong electrostatic or ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate, within a protein's binding site. The difluoro-substituents on the phenyl ring are electron-withdrawing, which slightly decreases the basicity of the amine, but not enough to prevent protonation at physiological pH.

Hydrogen Bonding Networks in Binding Sites

Hydrogen bonds are vital for the specific and stable binding of a ligand to a protein. nih.gov For this compound and its analogues, several key hydrogen bonding interactions are anticipated:

Amine Group: The protonated primary amine (R-NH3+) is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with acceptor atoms (like oxygen from carbonyls or carboxylates) in amino acid side chains or the peptide backbone. nih.gov

Oxolane Oxygen: The oxygen atom within the tetrahydrofuran (B95107) ring can act as a hydrogen bond acceptor, interacting with donor groups like the hydroxyl of serine, threonine, or tyrosine residues. researchgate.net

These interactions create a network that orients and stabilizes the molecule within the binding site, which is a determinant of its inhibitory potency. researchgate.net

In Vitro Biological Activity Profiling and Enzymatic Investigations

In vitro studies are essential for characterizing the biological activity of a compound. This involves using purified enzymes and cultured cells to determine inhibitory potency, mechanism of action, and effects on cellular pathways.

Enzyme Inhibition Kinetics (e.g., IC50, Ki determination)

The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. aatbio.com The Ki, or inhibition constant, is a more absolute measure of binding affinity that is independent of substrate concentration. ncifcrf.govnih.gov

While specific IC50 and Ki values for this compound are not publicly documented, studies on analogous compounds, such as those targeting monoamine oxidase (MAO), show a wide range of potencies. mdpi.comdoaj.org For example, different substituted furan (B31954) and pyrrolidine (B122466) derivatives have demonstrated IC50 values from the low micromolar to nanomolar range against various enzymes. cam.ac.uknih.gov The potency is highly dependent on the specific substitutions on the aromatic ring and the stereochemistry of the oxolane ring.

Below is a table of representative data for analogous compounds to illustrate the range of observed activities.

| Compound Class | Target Enzyme | IC50 / Ki Values |

| Pyrrolidine Derivatives | Influenza Neuraminidase | 1.56 - 2.71 µM (IC50) nih.gov |

| Thieno[2,3-b]pyridine Analogues | eEF2-K | 170 nM (IC50) nih.gov |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 µM (IC50) mdpi.com |

| Dibenzofuran Derivatives | PTP-MEG2 | 0.32 - 5.35 µM (IC50) nih.gov |

| Coumarin Sulfonamides | Carbonic Anhydrase II | 0.063 µM (IC50) mdpi.com |

Investigation of Binding Mechanisms (e.g., competitive, non-competitive inhibition)

The mechanism by which a compound inhibits an enzyme can often be elucidated through kinetic studies. A competitive inhibitor typically resembles the substrate and binds to the enzyme's active site, thereby competing with the substrate. uniroma1.itwikipedia.orgbritannica.com This type of inhibition can be overcome by increasing the substrate concentration. wikipedia.org Given the structural motifs of this compound, which could mimic endogenous neurotransmitters or other substrates, a competitive inhibition mechanism is plausible for enzymes like monoamine oxidase. nih.gov

Kinetic analysis, such as Lineweaver-Burk plots, would be necessary to confirm the exact mechanism. In competitive inhibition, the apparent Km (substrate concentration at half-maximal velocity) increases, while the Vmax (maximum reaction velocity) remains unchanged. wikipedia.org

Cell-Based Assays for Pathway Modulation (e.g., anti-proliferative effects)

Cell-based assays provide a more physiologically relevant context to evaluate a compound's activity. nih.gov For analogues of this compound, a key assay would be to measure anti-proliferative effects against cancer cell lines. nih.gov For instance, furan-based derivatives have been evaluated for their cytotoxic activity against breast cancer cells (MCF-7). nih.govresearchgate.net Such studies often use the MTT assay to measure cell viability and determine the compound's IC50 for growth inhibition. nih.gov Further analysis can involve flow cytometry to determine if the compound induces cell cycle arrest or apoptosis (programmed cell death). researchgate.net

Development of Pharmacophore Models and Ligand-Based Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional features of a ligand that are responsible for its biological activity. nih.gov For a series of active analogues related to this compound, a pharmacophore model would typically include:

A positive ionizable feature representing the protonated amine.

One or more hydrogen bond acceptor features (the oxolane oxygen and fluorine atoms).

A hydrophobic/aromatic feature corresponding to the difluorophenyl ring. nih.gov

This model serves as a 3D query to screen virtual libraries for new compounds with potentially similar activity. nih.gov Ligand-based design uses the knowledge of active molecules to guide the synthesis of new derivatives. nih.gov For example, if SAR studies show that a particular substitution pattern on the phenyl ring enhances potency, new analogues incorporating this feature would be synthesized and tested, leading to a cycle of design, synthesis, and evaluation to optimize activity. nih.govmdpi.com

Identification of Key Structural Features for Activity

The biological activity of this class of compounds is a composite of the contributions from its primary structural motifs. Each feature plays a distinct role in target binding, selectivity, and influencing physicochemical properties.

The 3,4-Difluorophenyl Moiety: The inclusion of fluorine atoms on the phenyl ring is a strategic design choice in medicinal chemistry. Fluorine, being the most electronegative element, can significantly alter a molecule's properties. nih.govtandfonline.com The C-F bond is stronger than a C-H bond, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. tandfonline.com Furthermore, fluorine substitution can modulate the acidity (pKa) of nearby functional groups and increase lipophilicity, which affects membrane permeability. nih.govtandfonline.com The electron-withdrawing nature of fluorine atoms on the phenyl ring can influence π-π stacking or other non-covalent interactions within a protein's binding pocket. Specifically, the difluoro-substitution pattern can create favorable interactions with protein targets, enhancing binding affinity. nih.gov

The Oxolane (Tetrahydrofuran) Ring: The tetrahydrofuran (THF) ring is a prevalent scaffold in numerous FDA-approved pharmaceuticals. nih.gov It serves as a versatile, conformationally flexible yet constrained five-membered cyclic ether. This scaffold correctly orients the substituents—the difluorophenyl group and the amine—in three-dimensional space for optimal interaction with a biological target. The oxygen atom within the THF ring can act as a hydrogen bond acceptor, providing an additional point of interaction with receptor sites. The stereochemistry of the substituents on the oxolane ring is often critical for biological activity, as different stereoisomers can exhibit vastly different potencies and selectivities.

The Amine Group: The primary amine at the 3-position of the oxolane ring is a key functional group, likely serving as a crucial hydrogen bond donor. In the context of kinase inhibition, amine groups frequently form hydrogen bonds with the "hinge" region of the enzyme's ATP-binding pocket, a critical interaction for anchoring the inhibitor. nih.gov The basicity of this amine can be fine-tuned by substitutions to optimize interactions and pharmacokinetic properties.

The synergistic combination of these features creates a pharmacophore with the potential for high-affinity and selective interactions with specific biological targets.

| Structural Feature | Potential Contribution to Activity | Relevant Physicochemical Properties |

|---|---|---|

| 3,4-Difluorophenyl Group | Enhances binding affinity through hydrophobic and specific polar interactions; blocks metabolic oxidation. nih.gov | Increased lipophilicity, metabolic stability, altered electronic properties of the aromatic ring. tandfonline.com |

| Oxolane (Tetrahydrofuran) Ring | Provides a rigid scaffold to orient substituents for optimal target interaction; oxygen may act as a hydrogen bond acceptor. nih.gov | Influences overall molecular shape, conformation, and solubility. |

| Amine Group | Acts as a key hydrogen bond donor for anchoring within the target's active site (e.g., kinase hinge region). nih.gov | Basicity (pKa), potential for salt formation, hydrogen bonding capability. |

Design of Novel Analogues based on SAR

Based on the understanding of key structural features, novel analogues can be rationally designed to improve potency, selectivity, and drug-like properties. SAR-guided design involves systematic modification of the core scaffold.

Modification of the Phenyl Ring: The substitution pattern on the phenyl ring can be explored extensively. This includes shifting the positions of the fluorine atoms (e.g., to 2,4- or 3,5-positions) or replacing them with other halogen atoms (Cl, Br) or small lipophilic groups (e.g., methyl, trifluoromethyl) to probe the steric and electronic requirements of the binding pocket. selvita.com Adding further substituents could optimize van der Waals contacts or displace unfavorable water molecules from the active site.

Alterations to the Oxolane Ring: The oxolane scaffold can be modified to explore alternative five- or six-membered heterocyclic systems (e.g., pyrrolidine, tetrahydropyran) to assess the impact of the ring heteroatom and size on activity. The stereochemistry of the amine and phenyl groups is a critical parameter for optimization, and synthesis of specific stereoisomers is a key strategy. nih.gov

Derivatization of the Amine Group: The primary amine can be converted to secondary or tertiary amines with small alkyl groups to investigate steric tolerance around the hydrogen-bonding region of the target. Furthermore, the amine can be used as a handle to introduce larger functional groups designed to interact with solvent-exposed regions of the target protein, potentially improving selectivity or potency.

| Modification Site | Design Strategy | Rationale |

|---|---|---|

| Phenyl Ring | Vary fluorine substitution pattern (e.g., 2,4-difluoro, 3,5-difluoro); introduce other substituents (Cl, CH₃, CF₃). selvita.com | To optimize hydrophobic and electronic interactions within the binding site and enhance metabolic stability. |

| Oxolane Ring | Synthesize specific stereoisomers; replace with other heterocycles (e.g., pyrrolidine, piperidine). nih.gov | To determine the optimal spatial arrangement of substituents and the ideal scaffold for target binding. |

| Amine Group | Alkylation (secondary/tertiary amines); acylation; introduction of larger side chains. | To probe steric limits of the hydrogen-bonding pocket and explore interactions with adjacent regions of the target protein. |

Investigation of Biological Targets and Pathways

Identifying the molecular targets of a compound and the subsequent cellular pathways it modulates is crucial to understanding its mechanism of action. For analogues of this compound, the structural features are suggestive of interaction with enzymes such as protein kinases.

Identification of Enzymes or Receptors Interacted With (e.g., CDK2)

The pharmacophoric elements of this compound—an aromatic ring for hydrophobic interactions and a hydrogen-bonding amine group attached to a rigid scaffold—are characteristic of ATP-competitive kinase inhibitors. ed.ac.uk Cyclin-dependent kinase 2 (CDK2) is a plausible and significant target for this class of compounds.

CDK2 is a serine/threonine kinase that plays a pivotal role in regulating the cell cycle, particularly the transition from the G1 to the S phase. patsnap.comcreative-diagnostics.com Dysregulation of CDK2 activity is a common feature in many human cancers, making it an attractive target for anticancer drug development. patsnap.comresearchgate.net

Pharmacophore models for CDK2 inhibitors typically feature:

A heterocyclic or aromatic core that occupies the adenine (B156593) region of the ATP-binding site. scirp.orgnih.gov

One or more hydrogen bond donors/acceptors that interact with the hinge region of the kinase (e.g., backbone atoms of residues like LEU83). nih.govresearchgate.net

Substituents that extend into hydrophobic pockets to enhance potency and selectivity. acs.org

The this compound scaffold aligns well with this model. The difluorophenyl ring can occupy the hydrophobic pocket typically filled by the adenine base of ATP, while the amine group is positioned to form the critical hydrogen bonds with the kinase hinge region. researchgate.netresearchgate.net The specific interactions afforded by the difluorophenyl group may contribute to selectivity over other kinases. nih.govacs.org

Elucidation of Signaling Pathways Affected

Inhibition of a key regulatory enzyme like CDK2 can have profound effects on cellular signaling pathways, primarily those governing cell proliferation and survival.

Cell Cycle Progression: The primary pathway affected by CDK2 inhibition is the cell cycle control pathway. CDK2, in complex with Cyclin E, phosphorylates the Retinoblastoma protein (pRb). creative-diagnostics.comyoutube.com This phosphorylation event releases the transcription factor E2F, which then activates the transcription of genes required for DNA replication and S-phase entry. youtube.com By inhibiting CDK2, analogues of this compound would prevent pRb phosphorylation, keeping E2F in an inactive state. This leads to a halt in the cell cycle at the G1/S checkpoint, preventing cancer cells from proliferating. patsnap.comnih.gov

Induction of Apoptosis: Prolonged cell cycle arrest can trigger programmed cell death, or apoptosis. By preventing the progression of the cell cycle, CDK2 inhibitors can cause cancer cells to undergo apoptosis, contributing to tumor growth inhibition. patsnap.com The G1/S block can activate p53-dependent pathways that lead to the expression of pro-apoptotic proteins if DNA repair cannot be successfully completed. nih.gov

Downstream Kinase Pathways: CDK2 activity has been linked to other signaling networks. For instance, studies have shown that CDK2 inhibition can suppress downstream pathways such as the MAPK (p38/JNK/ERK) pathway. nih.gov This pathway is involved in cellular responses to stress, inflammation, and proliferation. Inhibition of CDK2 can lead to reduced phosphorylation of key MAPK components like p38, JNK, and ERK1/2, thereby dampening pro-inflammatory and pro-proliferative signals. nih.gov This suggests that the therapeutic effects of CDK2 inhibition may extend beyond simple cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products